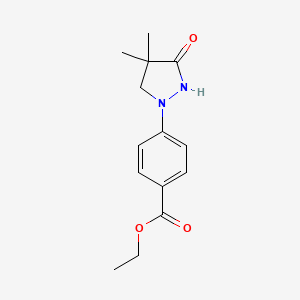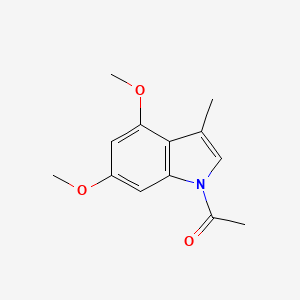
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve acid-catalyzed reactions with ketones, leading to the formation of the desired indole derivative .
Analyse Des Réactions Chimiques
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like nitric acid, leading to the formation of oxidized products.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Applications De Recherche Scientifique
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- has numerous applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .
Comparaison Avec Des Composés Similaires
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its diverse biological activities and used in the synthesis of various heterocyclic compounds.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds are designed for their inhibitory effect on tubulin polymerization.
The uniqueness of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
827024-88-4 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
1-(4,6-dimethoxy-3-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO3/c1-8-7-14(9(2)15)11-5-10(16-3)6-12(17-4)13(8)11/h5-7H,1-4H3 |
Clé InChI |
QGJQESCQIYOBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


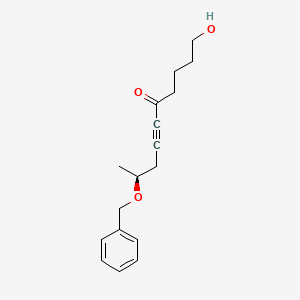
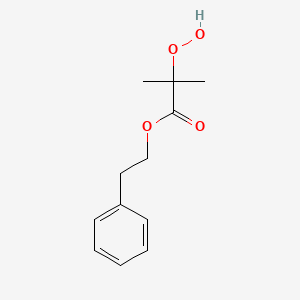
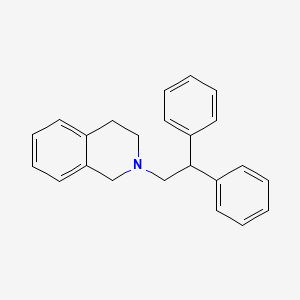
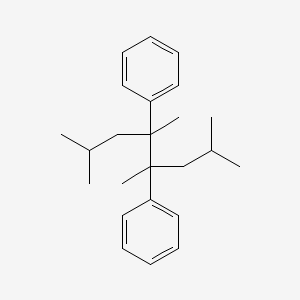
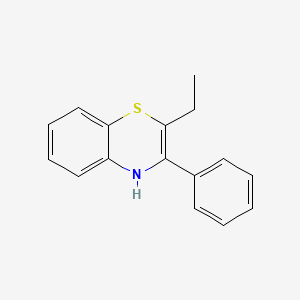
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
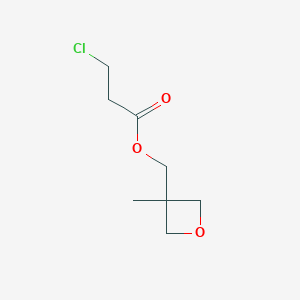
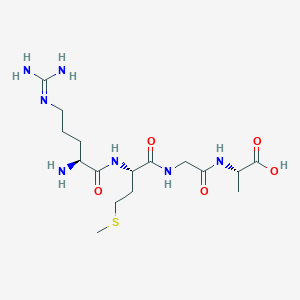
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
methanone](/img/structure/B14217294.png)
